molecular formula C18H17ClN4O2 B11150003 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide

Cat. No.: B11150003
M. Wt: 356.8 g/mol
InChI Key: YMWZPGKUHLNSPB-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide typically involves multiple steps One common method starts with the preparation of the pyridazinone core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones

The final step involves the coupling of the pyridazinone derivative with N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can help in the rapid production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The pyridazinone core can be oxidized to form corresponding N-oxides.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities.

    Phenoxy acetamide derivatives: These compounds have similar structural features and are studied for their pharmacological properties.

Uniqueness

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide is unique due to its specific combination of a pyridazinone core with a pyrrole ring and a chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(1-methylpyrrol-2-yl)methyl]acetamide

InChI

InChI=1S/C18H17ClN4O2/c1-22-10-2-3-15(22)11-20-17(24)12-23-18(25)9-8-16(21-23)13-4-6-14(19)7-5-13/h2-10H,11-12H2,1H3,(H,20,24)

InChI Key

YMWZPGKUHLNSPB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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